molecular formula C62H86N12O16 B1684231 Actinomycin D CAS No. 50-76-0

Actinomycin D

Cat. No. B1684231
CAS RN: 50-76-0
M. Wt: 1255.4 g/mol
InChI Key: RJURFGZVJUQBHK-IIXSONLDSA-N
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Description

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .


Synthesis Analysis

Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .


Molecular Structure Analysis

Actinomycin D is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .


Chemical Reactions Analysis

The slow reversal of the peptide ring conformation is viewed as accounting for the slow dissociation of actinomycin from DNA and as being the basis for the high order of effectiveness of actinomycin on the RNA polymerase reaction as compared with simpler analogs of the antibiotic .


Physical And Chemical Properties Analysis

Actinomycin D is a clear, yellowish liquid administered intravenously . It is most commonly used in the treatment of a variety of cancers .

Scientific Research Applications

Oncogenic Promoter G-Quadruplex Binder

Actinomycin D has been identified as an oncogenic promoter G-quadruplex binder, demonstrating a novel mechanism for its anticancer activity. It selectively inhibits the elongation of oligonucleotides containing c-Myc promoter G-quadruplex sequence, suggesting its role in repressing gene expression through interaction with oncogenic promoter G-quadruplex DNA (Kang & Park, 2009).

DNA Binding and Structure Interaction

Actinomycin D's interaction with DNA has been extensively studied, revealing its preference for guanine-cytosine-rich sequences. It binds to DNA, inhibiting transcription by forming a pseudo-intercalated complex with DNA binding sequences such as d(GpC). This complex demonstrates the structural intricacies of Actinomycin D's interaction with DNA, contributing to its use in understanding DNA-drug interactions and its photodynamic action (Takusagawa et al., 1982).

Chiral Solvating Agent for NMR Spectroscopy

Beyond its clinical applications, Actinomycin D has been used as a chiral solvating agent (CSA) in NMR spectroscopy for the enantiomeric determination of chiral carboxylic acids. This application highlights its utility in analytical chemistry, providing a novel method for chiral recognition and determination of enantiomeric excess values in carboxylic acids (Bai et al., 2019).

Inhibition of Neuronal Apoptosis

Actinomycin D has also been explored for its potential in inhibiting neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons. This research suggests Actinomycin D's capability to selectively inhibit the expression of proapoptotic proteins, offering insights into its potential therapeutic applications in neurological diseases (Chatterjee et al., 2001).

Safety And Hazards

Actinomycin D is fatal if swallowed . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It may cause cancer . It may damage fertility or the unborn child .

Future Directions

Because actinomycin D reached potentially effective concentrations in brain tissue in experiments, the drug should be further investigated as a therapeutic agent in potentially susceptible CNS malignancies, such as ependymoma .

properties

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RJURFGZVJUQBHK-IIXSONLDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
Source PubChem
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Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C
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Molecular Formula

C62H86N12O16
Record name ACTINOMYCIN D
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DSSTOX Substance ID

DTXSID9020031
Record name Actinomycin D
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Molecular Weight

1255.4 g/mol
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Physical Description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992), Solid
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Solubility

Soluble at 50 °F (NTP, 1992), Soluble at 10 °C, 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether., In water, 4.0X10+4 mg/L at 10 °C, 2.00e-02 g/L
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Mechanism of Action

Good evidence exists that this drug bind strongly, but reversibly, to DNA, interfering with synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis., The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II, Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin., Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases., Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active., The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin.
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Product Name

Dactinomycin

Color/Form

Bright red crystalline powder, Yellow lyophilized powder. /Cosmegen/

CAS RN

50-76-0
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Melting Point

467 to 469 °F (decomposes) (NTP, 1992), 241.5-243 °C, Melts between 245 and 248 dec C with decomposition., 241.5 - 243 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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